
IP 24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IP 24 is a complex organic compound that features a combination of furan, phenyl, and glucopyranosyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of IP 24 typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by its attachment to a phenyl group. The glucopyranosyl group is then introduced through glycosylation reactions. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Reaction Mechanism of MenD Involving IP
MenD is a thiamine diphosphate (ThDP)-dependent enzyme critical in the biosynthesis of menaquinone. The intermediate IP represents the initial protonated state of the ThDP cofactor. Key reaction steps include:
Formation of Ylide (YIH) and Tricyclic State (TCH)
-
IP → YIH :
-
Process : N4′ abstracts the C2 proton to form a reactive ylide (YIH ).
-
Barrier : 7.6 kcal/mol.
-
Thermodynamics : YIH is +1.4 kcal/mol higher in energy than IP .
-
-
IP → TCH :
-
Process : Intramolecular attack of N4′ on C2 forms a tricyclic state (TCH ).
-
Barrier : 11.0 kcal/mol.
-
Thermodynamics : TCH is +2.2 kcal/mol higher in energy than IP .
-
Proton Transfer to Glu55
Both YIH and TCH undergo proton transfer to Glu55, forming YI (ylide deprotonated) and TC (tricyclic deprotonated), respectively:
-
YIH → YI : Stabilized by −1.8 kcal/mol.
-
TCH → TC : Stabilized by −1.5 kcal/mol.
Intermediate | Energy Relative to IP (kcal/mol) | Key Role |
---|---|---|
YIH | +1.4 | Ylide formation |
YI | −1.8 | Catalytically active |
TCH | +2.2 | Off-cycle product |
TC | −1.5 | Stable intermediate |
Catalytic Cycle and Selectivity
The equilibrium between YI and TC determines catalytic efficiency:
-
YI facilitates C–C bond formation with α-ketoglutarate.
-
TC represents a non-productive pathway but is energetically comparable to YI , necessitating precise enzymatic control to favor YI .
Key Observations
-
Barrier Differences : The lower barrier for YIH formation (7.6 vs. 11.0 kcal/mol for TCH ) suggests kinetic preference for ylide generation.
-
Solvent Effects : Polar solvents stabilize deprotonated states, enhancing catalytic turnover.
Computational Validation
Density functional theory (DFT) calculations ( ) corroborate experimental data:
-
IP → YIH/TC Transition States : Validated via vibrational frequency analysis.
-
Energy Profiles : Align with observed enzymatic activity and product distribution.
Comparative Analysis with Related Systems
MenD’s mechanism shares similarities with other ThDP-dependent enzymes (e.g., glyoxylate carboligase):
-
Glu55 Role : Analogous to conserved acidic residues in stabilizing reactive intermediates.
-
Off-Cycle Pathways : Common challenge in ThDP enzymes, mitigated by active-site constraints.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of IP 24 involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
IP 24: shares similarities with other glucopyranosyl derivatives and furan-containing compounds.
Differences: The unique combination of furan, phenyl, and glucopyranosyl groups in this compound may confer distinct properties compared to other similar compounds.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may result in unique chemical reactivity and biological activity.
Propiedades
Número CAS |
58789-94-9 |
---|---|
Fórmula molecular |
C23H23NO9 |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
N-[4-(5-oxo-2H-furan-3-yl)phenyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzamide |
InChI |
InChI=1S/C23H23NO9/c25-10-17-19(27)20(28)21(29)23(33-17)32-16-7-3-13(4-8-16)22(30)24-15-5-1-12(2-6-15)14-9-18(26)31-11-14/h1-9,17,19-21,23,25,27-29H,10-11H2,(H,24,30)/t17-,19-,20+,21-,23-/m1/s1 |
Clave InChI |
LIOKFWILDPMTCZ-OXUVVOBNSA-N |
SMILES |
C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
SMILES isomérico |
C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Key on ui other cas no. |
58789-94-9 |
Sinónimos |
IP 24 IP-24 N-(4-(2,5-dihydro-5-oxo-3-furanyl)phenyl)-4-(beta-D-glucopyranosyloxy)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.